molecular formula C15H12O2 B138358 1-Ethynyl-3-(4-methoxyphenoxy)-benzene CAS No. 141580-94-1

1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Cat. No. B138358
M. Wt: 224.25 g/mol
InChI Key: RARYKQYJXAMEQR-UHFFFAOYSA-N
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Description

“1-Ethynyl-3-(4-methoxyphenoxy)-benzene” is a complex organic compound. It contains an ethynyl group (-C≡CH), a methoxy group (-OCH3), and a phenoxy group (Ph-O-). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the ethynyl group, the methoxy group, and the phenoxy group. This could potentially be achieved through reactions such as alkylation, etherification, and Sonogashira coupling .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a triple bond (from the ethynyl group), and ether linkages (from the methoxy and phenoxy groups). The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The ethynyl group could potentially participate in addition reactions, while the ether groups could be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could include further studies to fully elucidate its structure, properties, and potential uses. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

1-ethynyl-3-(4-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-3-12-5-4-6-15(11-12)17-14-9-7-13(16-2)8-10-14/h1,4-11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYKQYJXAMEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-(4-methoxyphenoxy)-benzene

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